molecular formula C11H13FO2S B14014833 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde

3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde

Katalognummer: B14014833
Molekulargewicht: 228.28 g/mol
InChI-Schlüssel: KUBFTUGGAAIHGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde is an organic compound with the molecular formula C11H13FO2S and a molecular weight of 228.28 g/mol It is characterized by the presence of a fluorine atom, an isopropoxy group, and a methylthio group attached to a benzaldehyde core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde can be achieved through several synthetic routes. One common method involves the introduction of the fluorine atom, isopropoxy group, and methylthio group onto a benzaldehyde precursor. This can be done through a series of substitution reactions, where each functional group is introduced sequentially under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as halogenation, alkylation, and thiolation, followed by purification techniques like distillation or recrystallization to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atom, isopropoxy group, and methylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-Fluoro-4-isopropoxy-2-(methylthio)benzoic acid.

    Reduction: Formation of 3-Fluoro-4-isopropoxy-2-(methylthio)benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom, isopropoxy group, and methylthio group can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific effects, such as inhibition or activation of certain pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Fluoro-4-isopropoxy-2-(methylthio)benzaldehyde is unique due to its specific arrangement of functional groups, which can result in distinct chemical and biological properties compared to its analogs

Eigenschaften

Molekularformel

C11H13FO2S

Molekulargewicht

228.28 g/mol

IUPAC-Name

3-fluoro-2-methylsulfanyl-4-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C11H13FO2S/c1-7(2)14-9-5-4-8(6-13)11(15-3)10(9)12/h4-7H,1-3H3

InChI-Schlüssel

KUBFTUGGAAIHGV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C(=C(C=C1)C=O)SC)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.